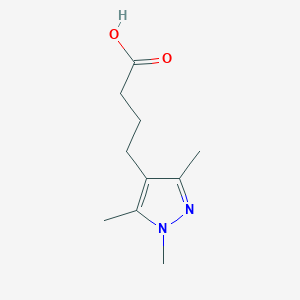

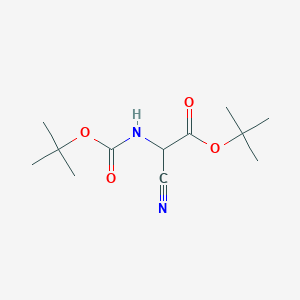

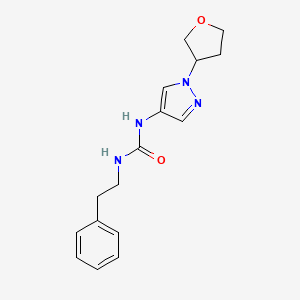

4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol” is a heterocyclic building block . Another related compound is “1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid” which has a molecular weight of 153.97 .

Molecular Structure Analysis

The SMILES string for “(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol” is CN1C©=C(CO)C©=N1 . For “1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid”, the SMILES string is Cc1nn©c©c1B(O)O .Physical and Chemical Properties Analysis

The form of “1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid” is solid . The molecular weight of “(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol” is 140.18 and for “1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid” it is 153.97 .Scientific Research Applications

Optical Gating and Synthetic Ion Channels

4-Oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates potential in optical gating, a process crucial for controlling the flow of ions through synthetic ion channels. This compound aids in the conversion of hydrophobic surfaces within nanofluidic devices to hydrophilic ones upon UV irradiation, facilitating selective ionic transport in aqueous solutions. Such advancements hint at future applications in controlled release systems, sensory technologies, and information processing devices Mubarak Ali et al., 2012.

Germination Inhibition

Compounds structurally related to 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid, such as (5-butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, have been identified as germination inhibitors. Extracted from the flowers of Erigeron annuus, these compounds exhibit significant inhibitory effects on seed germination, indicating their potential for agricultural applications in weed control H. Oh et al., 2002.

Idiopathic Pulmonary Fibrosis Treatment

Derivatives of this compound, specifically (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, have been synthesized and evaluated for their affinity against αvβ6 integrin. This particular compound showed promising results in a radioligand binding assay and is being considered for clinical investigations as a potential treatment for idiopathic pulmonary fibrosis P. Procopiou et al., 2018.

Urease Inhibition

Studies involving 4-(1H-indol-3-yl)butanoic acid and its derivatives have highlighted their potent inhibitory activity against the urease enzyme. Such inhibitors are crucial in the development of therapeutic agents for conditions related to urease activity, including certain types of infections and urolithiasis M. Nazir et al., 2018.

Safety and Hazards

“(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol” has a GHS07 pictogram . “1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid” is classified as a combustible solid . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name |

4-(1,3,5-trimethylpyrazol-4-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-7-9(5-4-6-10(13)14)8(2)12(3)11-7/h4-6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXLLJYZDSMRDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide](/img/structure/B2834006.png)

![2-Chloro-N-[(2,5-difluorophenyl)methyl]-N-(oxan-4-ylmethyl)acetamide](/img/structure/B2834014.png)

![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2834017.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834019.png)

![2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2834023.png)